Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride
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Overview
Description
Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride: is a chemical compound with the molecular formula C9-H13-N3-O.2Cl-H and a molecular weight of 252.17 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride typically involves the reaction of morpholine with 3-amino-4-pyridine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems . The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Morpholine, 4-(3-amino-4-pyridyl)-, dihydrochloride is unique due to its specific structure, which combines the properties of morpholine and pyridine . This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
CAS No. |
78070-10-7 |
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Molecular Formula |
C9H15Cl2N3O |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
4-morpholin-4-ylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12;;/h1-2,7H,3-6,10H2;2*1H |
InChI Key |
UFVCOEOHURWVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)N.Cl.Cl |
Origin of Product |
United States |
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